

Iacvita-d10: A Technical Guide to Stability and Solubility

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Compound of Interest

Compound Name: *Iacvita-d10*

Cat. No.: *B12409026*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and solubility characteristics of **Iacvita-d10**. Due to the limited availability of public data on this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough characterization. **Iacvita-d10** is the deuterium-labeled version of Iacvita, which has been identified as Bis-(tetramethyl hydroxypiperidinyI) sebacate with the chemical formula $C_{28}H_{52}N_2O_6$.^[1] This guide is intended to serve as a robust framework for researchers and drug development professionals in designing and executing stability and solubility studies, ensuring the generation of high-quality, reliable data for this compound.

Introduction

Iacvita-d10, a deuterated isotopologue of Iacvita, presents a unique profile for physicochemical characterization. The parent compound, Bis-(tetramethyl hydroxypiperidinyI) sebacate, is a large, ester-containing molecule, which provides initial clues to its potential stability and solubility properties. Understanding these characteristics is paramount for the development of this compound for any potential therapeutic application, as they directly impact its formulation, bioavailability, and shelf-life. This guide will delve into the theoretical stability and solubility of **Iacvita-d10** based on its structure and provide detailed, actionable experimental protocols for its empirical determination.

Chemical Structure and Properties

- Chemical Name: Bis-(tetramethyl hydroxypiperidiny) sebacate-d10
- Parent Compound: Bis-(tetramethyl hydroxypiperidiny) sebacate
- Molecular Formula: C₂₈H₄₂D₁₀N₂O₆
- Molecular Weight: 522.8 g/mol (for the d10 isotopologue)
- Chemical Structure (Parent Compound):
 - SMILES: CC1(C)CC(CC(C)(C)N1O)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)N(C(C)(C)C2)O[\[1\]](#)
 - InChI: InChI=1S/C28H52N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22,33-34H,9-20H2,1-8H3[\[1\]](#)

Predicted Stability Profile

Based on its chemical structure, **lacvita-d10** is predicted to be susceptible to degradation through the following pathways:

- Hydrolysis: The presence of two ester linkages suggests that the primary degradation pathway will be hydrolysis. This is expected to be pH-dependent, with accelerated degradation under both acidic and basic conditions. The sterically hindered piperidiny groups may influence the rate of hydrolysis.
- Oxidation: While the core structure is largely saturated, the hydroxylamine moieties on the piperidiny rings could be susceptible to oxidation.
- Thermal Degradation: As with most organic molecules, exposure to high temperatures is expected to cause degradation.
- Photodegradation: The absence of significant chromophores suggests that the molecule may not be highly susceptible to photodegradation, but this must be confirmed experimentally.

Template for Stability Data Presentation

The following tables should be used to summarize the quantitative data from stability studies.

Table 1: Long-Term Stability Data

Storage Condition	Time Point	Assay (%)	Total Degradants (%)	Appearance
25°C ± 2°C / 60% RH ± 5% RH	0			
3 Months				
6 Months				
9 Months				
12 Months				
18 Months				
24 Months				

Table 2: Accelerated Stability Data

Storage Condition	Time Point	Assay (%)	Total Degradants (%)	Appearance
40°C ± 2°C / 75% RH ± 5% RH	0			
1 Month				
2 Months				
3 Months				
6 Months				

Predicted Solubility Profile

The large, non-polar nature of the sebacate backbone, combined with the bulky piperidinyl groups, suggests that **lacvita-d10** will have low aqueous solubility. The presence of hydroxyl and amine functionalities may provide some limited hydrogen bonding capacity. Its solubility is expected to be higher in organic solvents.

Template for Solubility Data Presentation

Table 3: Equilibrium Solubility in Different Media

Medium	Temperature (°C)	Solubility (mg/mL)	pH of Saturated Solution
pH 1.2 HCl Buffer	25		
pH 4.5 Acetate Buffer	25		
pH 6.8 Phosphate Buffer	25		
Purified Water	25		
Methanol	25		
Ethanol	25		
DMSO	25		
Acetonitrile	25		

Experimental Protocols

Stability-Indicating Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, must be developed and validated. This method should be capable of separating the intact **lacvita-d10** from its potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

- Acid Hydrolysis: Incubate **lacvita-d10** in 0.1 M HCl at 60°C for up to 72 hours.
- Base Hydrolysis: Incubate **lacvita-d10** in 0.1 M NaOH at 60°C for up to 72 hours.
- Oxidative Degradation: Treat **lacvita-d10** with 3% hydrogen peroxide at room temperature for up to 24 hours.
- Thermal Degradation: Expose solid **lacvita-d10** to 80°C for up to 7 days.
- Photostability: Expose solid **lacvita-d10** to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Formal Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines. At least three primary batches of **lacvita-d10** should be placed on stability in the proposed container closure system.

- Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- Intermediate Storage (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
- Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

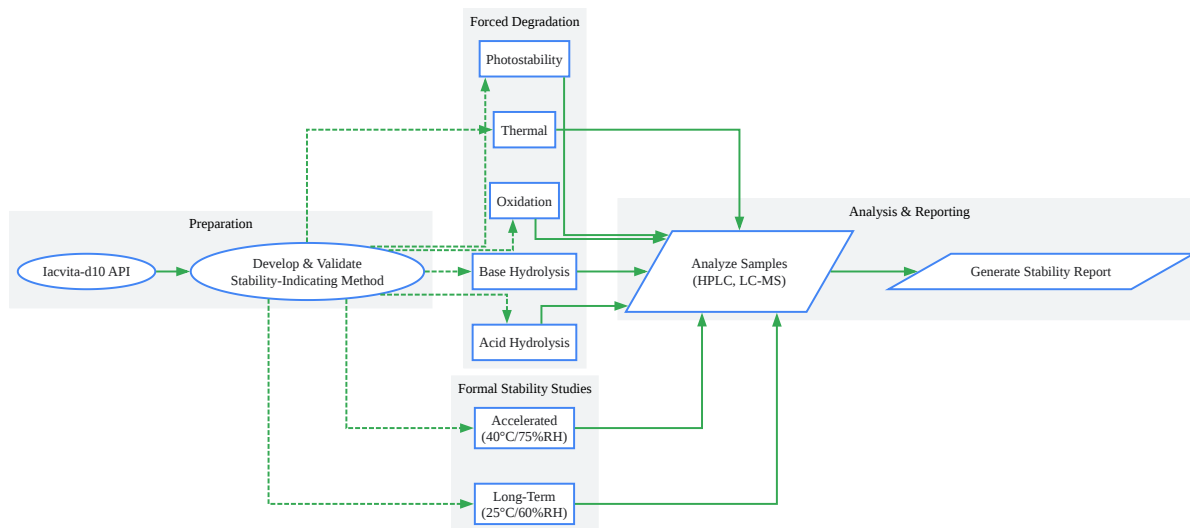
Solubility Determination

Equilibrium solubility is determined using the shake-flask method.

- An excess amount of **lacvita-d10** is added to a known volume of the desired solvent in a sealed vial.
- The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

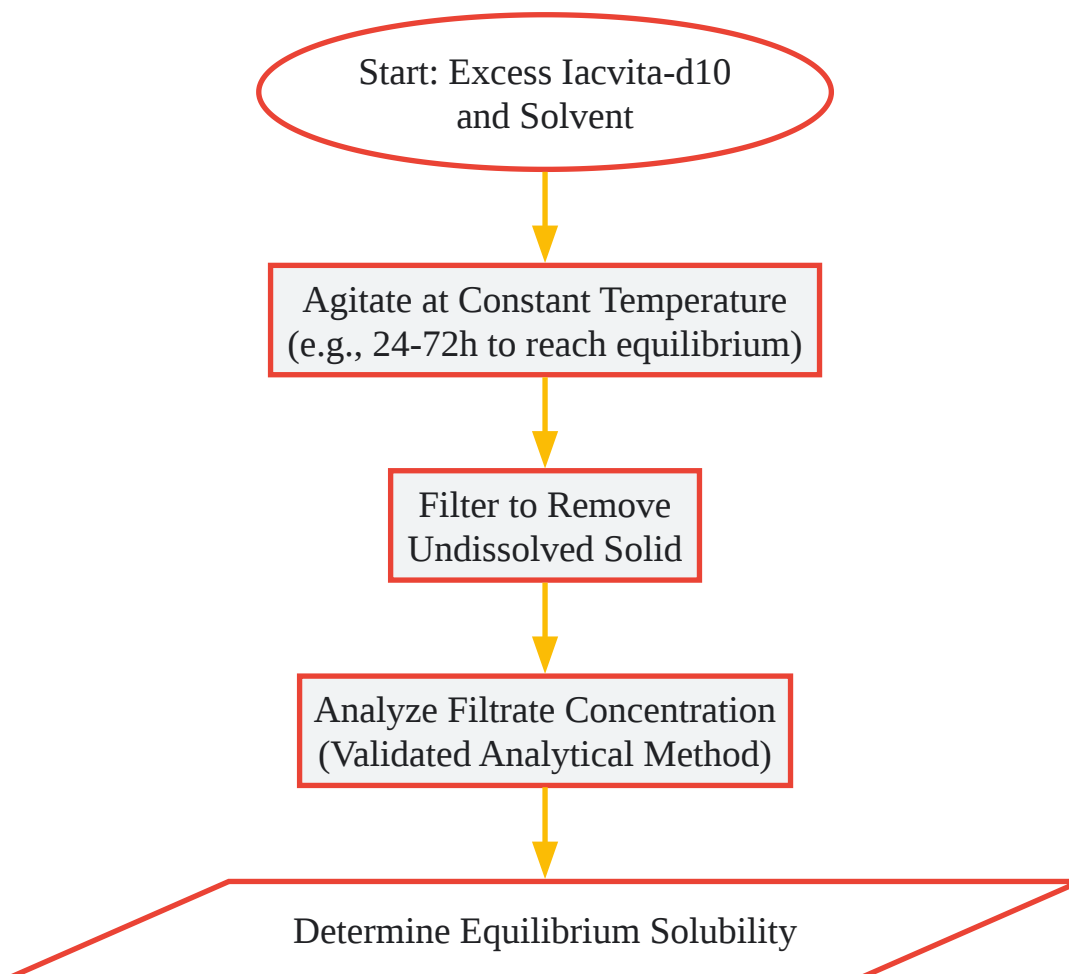
- The resulting suspension is filtered to remove undissolved solid.
- The concentration of **lacvita-d10** in the filtrate is determined using a validated analytical method (e.g., HPLC).

Visualizations



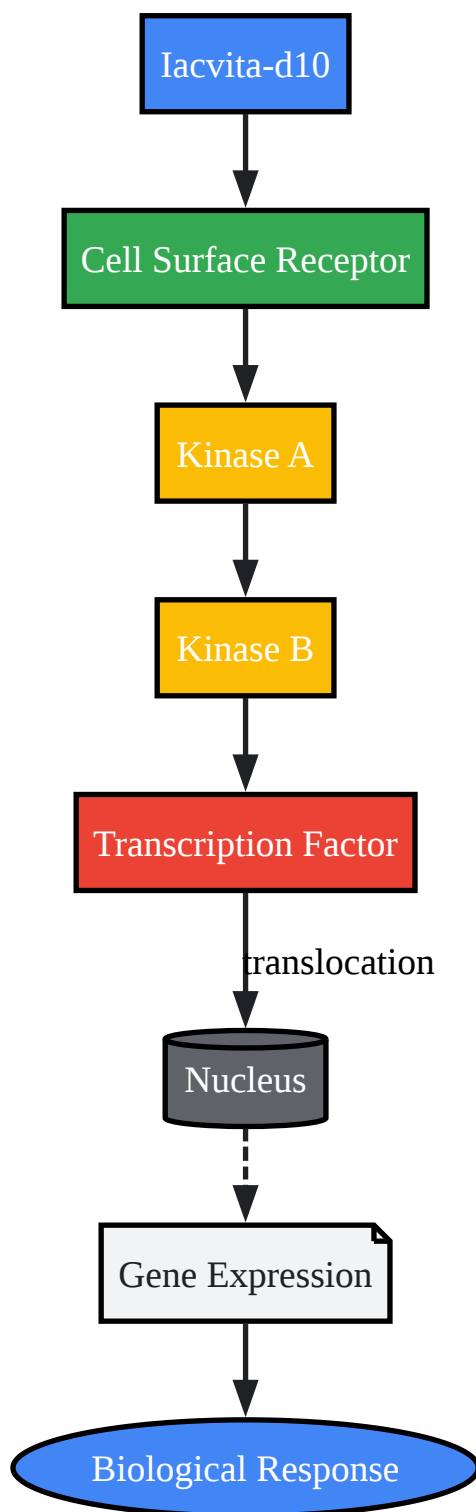
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Caption: Experimental Workflow for Stability Testing of **Iacvita-d10**.



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Hypothetical Signaling Pathway for **Iacvita-d10**.

Conclusion

While specific experimental data for **lacvita-d10** is not currently in the public domain, its chemical structure as Bis-(tetramethyl hydroxypiperidinyI) sebacate provides a solid foundation for predicting its stability and solubility characteristics. This technical guide offers a comprehensive framework for the systematic evaluation of these critical parameters. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers and drug development professionals can generate the necessary data to fully characterize **lacvita-d10** and advance its development.

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References

- 1. GSRS [precision.fda.gov]
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